molecular formula C16H23NO B093862 Anazocine CAS No. 15378-99-1

Anazocine

Cat. No.: B093862
CAS No.: 15378-99-1
M. Wt: 245.36 g/mol
InChI Key: YFFNPIAPUDUYAU-UHFFFAOYSA-N
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Description

Anazocine, also known as azabicyclane or CS-307, is an opioid analgesic belonging to the morphan/benzomorphan family. It was developed in the mid-1960s in the United States but was never marketed. This compound is known for its analgesic properties and has been tested in various animal models to compare its effects with other opioids .

Preparation Methods

The synthesis of Anazocine involves several steps, starting with the formation of the azabicyclo nonane core. The synthetic route typically includes:

    Step 1: Formation of the azabicyclo nonane core through a cyclization reaction.

    Step 2: Introduction of the methoxy and phenyl groups via substitution reactions.

    Step 3: Final purification and crystallization to obtain pure this compound.

Chemical Reactions Analysis

Anazocine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: this compound can undergo substitution reactions, particularly at the methoxy and phenyl groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

    Chemistry: Anazocine serves as a model compound for studying the structure-activity relationships of opioid analgesics.

    Biology: It has been used in animal studies to understand its analgesic effects and compare them with other opioids.

    Medicine: Although not marketed, this compound’s analgesic properties have been explored for potential therapeutic applications.

    Industry: Due to its limited use, industrial applications are minimal.

Mechanism of Action

Anazocine exerts its effects by binding to opioid receptors in the central nervous system. It acts as a partial agonist at these receptors, modulating pain perception and providing analgesic effects. The molecular targets include the mu, kappa, and delta opioid receptors, which are involved in pain modulation pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

9-methoxy-3-methyl-9-phenyl-3-azabicyclo[3.3.1]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-17-11-14-9-6-10-15(12-17)16(14,18-2)13-7-4-3-5-8-13/h3-5,7-8,14-15H,6,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFNPIAPUDUYAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CCCC(C1)C2(C3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30864591
Record name 9-Methoxy-3-methyl-9-phenyl-3-azabicyclo[3.3.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30864591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15378-99-1
Record name Anazocine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015378991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ANAZOCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2S5VMM2SG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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